4-[(4-Hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol
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Overview
Description
4-[(4-Hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol is an organic compound characterized by the presence of hydroxyphenyl and methylsulfanylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with aryl halides in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, converting the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-[(4-Hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Comparison with Similar Compounds
Bisphenol A (BPA): Known for its use in plastics and resins, BPA shares structural similarities but differs in its functional groups.
Bisphenol F (BPF): Another bisphenol derivative with antioxidant properties, used in epoxy resins and coatings.
Uniqueness: 4-[(4-Hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol is unique due to the presence of both hydroxyphenyl and methylsulfanylphenyl groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
646504-75-8 |
---|---|
Molecular Formula |
C20H18O2S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol |
InChI |
InChI=1S/C20H18O2S/c1-23-19-12-6-16(7-13-19)20(14-2-8-17(21)9-3-14)15-4-10-18(22)11-5-15/h2-13,20-22H,1H3 |
InChI Key |
DZIWINHLPKPLAH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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